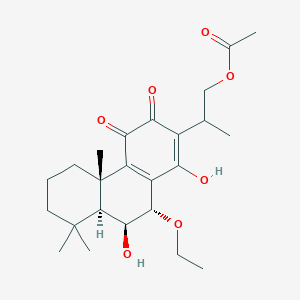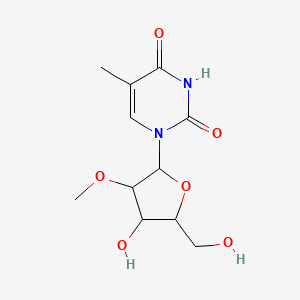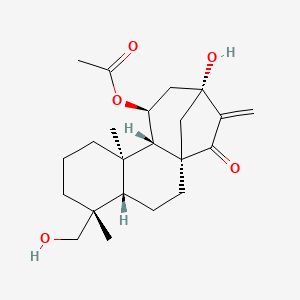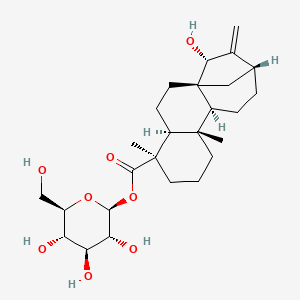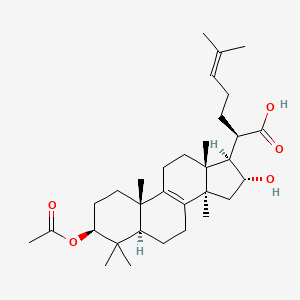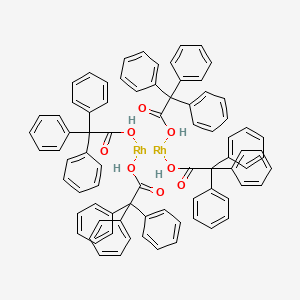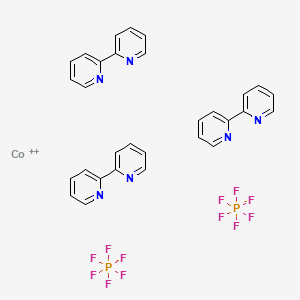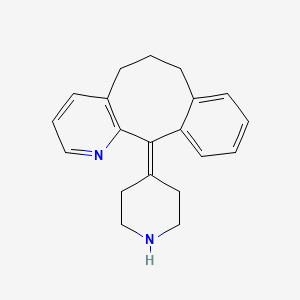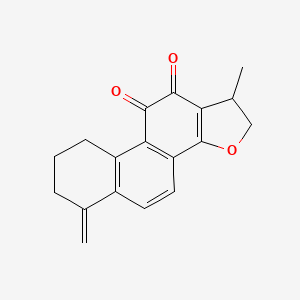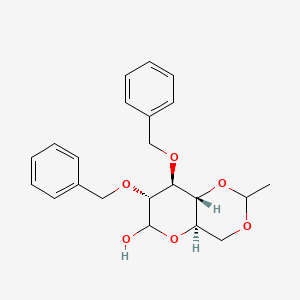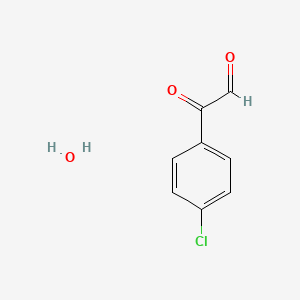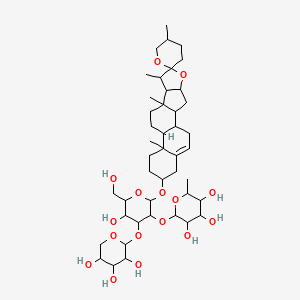
Ophiopogonin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ophiopogonin D is a steroidal saponin extracted from the roots of Liriope muscari (Decne.) Baily, a plant belonging to the Liliaceae family. This compound is known for its strong anti-inflammatory, immunopharmacological, and cardioprotective activities. It has also been studied as a candidate agent for cancer metastasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ophiopogonin D is typically isolated from the roots of Liriope muscari using a 70% ethanol extract. The isolation process involves several steps, including extraction, purification, and structural elucidation using techniques such as infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the plant roots, followed by purification using high-performance liquid chromatography (HPLC). The compound’s quality is confirmed by NMR and HPLC analyses .
Chemical Reactions Analysis
Types of Reactions: Ophiopogonin D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activities.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels.
Major Products Formed: The major products formed from these reactions include derivatives of this compound with enhanced biological activities, such as increased anti-inflammatory and anticancer properties .
Scientific Research Applications
Ophiopogonin D has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of steroidal saponins and their derivatives.
Biology: The compound is studied for its effects on cellular processes, including autophagy and apoptosis.
Mechanism of Action
Ophiopogonin D exerts its effects through various molecular targets and pathways. It has been shown to induce autophagy and possess anti-thrombotic activity by down-regulating the increased mRNA expression levels of tissue factor (TF) and interleukin-6 (IL-6) . These actions contribute to its anti-inflammatory and cardioprotective effects.
Comparison with Similar Compounds
Ophiopogonin D is unique among steroidal saponins due to its specific structure and biological activities. Similar compounds include:
- This compound’
- Gracillin
- Polyphyllin D
- Dioscin
- Polyphyllin II
- Polyphyllin E
- Polyphyllin F
These compounds share structural similarities but differ in their specific biological activities and therapeutic potentials.
Properties
Molecular Formula |
C44H70O16 |
|---|---|
Molecular Weight |
855 g/mol |
IUPAC Name |
2-[5-hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C44H70O16/c1-19-8-13-44(54-17-19)20(2)30-28(60-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,30)5)56-41-38(59-40-36(52)34(50)31(47)21(3)55-40)37(33(49)29(16-45)57-41)58-39-35(51)32(48)27(46)18-53-39/h6,19-21,23-41,45-52H,7-18H2,1-5H3 |
InChI Key |
DQYACEDUQHWXQZ-UHFFFAOYSA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


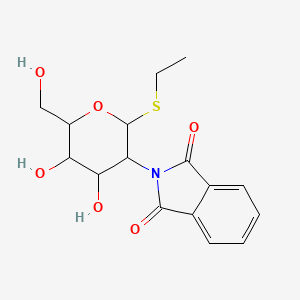
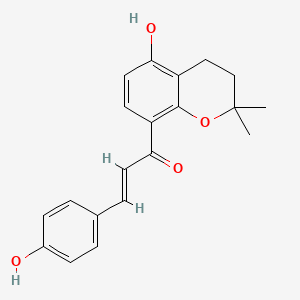
![5,11,11-trimethyl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2(7),3,5-trien-4-ol](/img/structure/B1631843.png)
